![molecular formula C14H14ClNO B2462911 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol CAS No. 84474-01-1](/img/structure/B2462911.png)
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol” consists of a phenol group with a chlorine atom and a methyl group attached to the phenol ring .Applications De Recherche Scientifique
Biological Evaluation and DNA Interaction
A study synthesizes and characterizes various 4-aminophenol derivatives, including 2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol. These compounds exhibit broad-spectrum antimicrobial activities against various bacterial strains and the Saccharomyces cerevisiae fungus. They also demonstrate significant inhibition of α-amylase and α-glucosidase, indicating potential antidiabetic properties. The interaction of these compounds with human DNA is explored, suggesting their potential as anticancer agents due to the observed hyperchromism and bathochromic shift in spectral bands, indicating strong DNA interaction (Rafique et al., 2022).
Corrosion Inhibition
Research has shown that 2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol, among other amine derivatives, is an effective corrosion inhibitor for mild steel in HCl medium. The presence of these compounds on the steel surface forms a protective film, reducing corrosion. This is supported by electrochemical measurements and surface analysis, revealing the adsorption mechanism and interaction with the metal surface in aggressive solutions (Boughoues et al., 2020).
Antibacterial and Antifungal Activities
Several studies have synthesized compounds involving 2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol, observing their biological activities. These compounds have shown to have significant antibacterial and antifungal properties, targeting a range of bacterial and fungal species, which highlights their potential in developing new therapeutic agents (Pawar et al., 2016).
DNA Binding and Antioxidant Properties
The compound's ability to interact with DNA and its antioxidant properties are being investigated, indicating potential applications in understanding cellular mechanisms and developing therapeutic interventions. These properties are essential for the compound's potential applications in medicinal chemistry and biochemistry (Ghichi et al., 2018).
Propriétés
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQQHVZFWNKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84474-01-1 |
Source


|
| Record name | ALPHA-(3-CHLORO-PARA-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

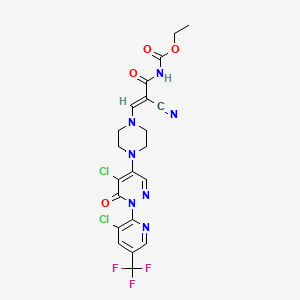
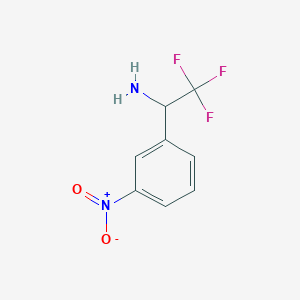
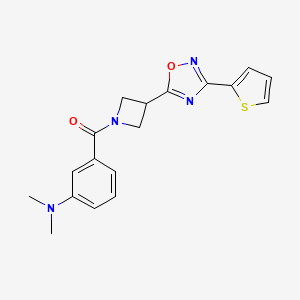
![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

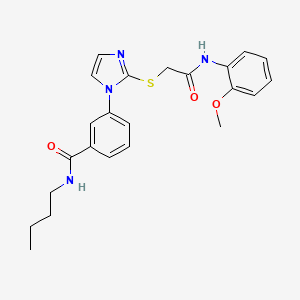
![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)
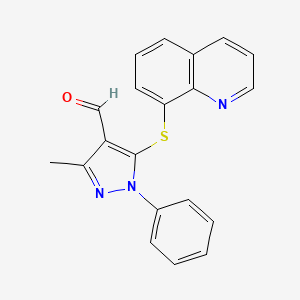
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)
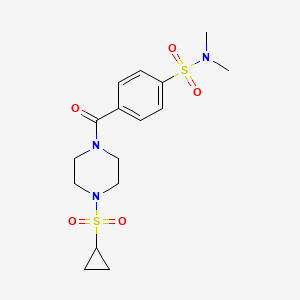
![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)

![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)